Product packaging for Atropine sulphate(Cat. No.:CAS No. 5908-99-6)

Atropine sulphate

Cat. No.: B194441
CAS No.: 5908-99-6
M. Wt: 694.8 g/mol
InChI Key: JPKKQJKQTPNWTR-KQAYXBCTSA-N
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Description

Historical Perspectives in Alkaloid Research

The study of alkaloids, including atropine (B194438), has a rich history intertwined with the development of organic chemistry and pharmacology. Atropine itself was first isolated in the 19th century from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium, and Mandragora officinarum. fishersci.sechemicalbook.com This discovery was a pivotal moment in understanding the chemical basis of the physiological effects observed with these plants for centuries. Early research focused on elucidating its molecular structure and chemical properties, which laid the groundwork for the synthesis of related compounds and the broader field of medicinal chemistry.

Contemporary Relevance in Chemical Biology and Pharmacology

In modern research, atropine sulfate (B86663) monohydrate continues to be a valuable tool. It is a competitive and reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). fishersci.seselleckchem.com This specific mode of action makes it a cornerstone for studying the cholinergic nervous system. Researchers utilize atropine to investigate the roles of mAChRs in various physiological processes. For instance, it has been used in laboratory settings to study its effects on heart rate, oral and airway secretions in research animals, and to explore its influence on neurotransmitter release, such as dopamine. fishersci.seselleckchem.com Its utility extends to in vitro studies, where it helps in understanding mechanisms like spreading depression and retinal electrophysiology. selleckchem.com

Chemical and Physical Properties

The distinct chemical and physical properties of atropine sulfate monohydrate are fundamental to its application in research.

Table 1: Chemical Identification of Atropine Sulfate Monohydrate

IdentifierValueSource
CAS Number 5908-99-6 fishersci.seselleckchem.comscbt.com
Molecular Formula (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O scbt.com
Molecular Weight 694.83 g/mol selleckchem.com
IUPAC Name [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate nih.gov
InChI Key PVGPXGKNDGTPTD-IJTOKZDFSA-N fishersci.se
Synonyms Atropine sulfate salt monohydrate, α-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, Tropine (B42219) tropate sigmaaldrich.com

Table 2: Physical Properties of Atropine Sulfate Monohydrate

PropertyValueSource
Physical Form White crystalline powder or colorless crystals fishersci.seoxfordlabfinechem.commedisca.com
Melting Point >187.0°C fishersci.se
Solubility Soluble in water and ethanol. lktlabs.com Soluble in boiling alcohol and glycerol, slightly soluble in chloroform, and practically insoluble in ether. fishersci.se
Specific Rotation -0.60° fishersci.se

Research Findings

Atropine sulfate monohydrate's primary mechanism of action is as a non-selective, competitive antagonist of the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). chemicalbook.com This antagonism blocks the effects of acetylcholine, a neurotransmitter, at these sites.

In laboratory studies, atropine has been shown to inhibit acetylcholine-induced relaxations in human pulmonary veins. medchemexpress.com It is also utilized in animal models to investigate its effects on cardiac function, where it has been observed to prevent bradycardia. selleckchem.com Furthermore, research in animal models has demonstrated that atropine can influence the central nervous system, for example, by affecting sleep cycles. selleckchem.com

The inhibitory constants (Ki) of atropine for the different muscarinic receptor subtypes have been determined, highlighting its high affinity across all subtypes. chemicalbook.com

Table 3: Inhibitory Constants (Ki) of Atropine for Muscarinic Acetylcholine Receptor Subtypes

Receptor SubtypeKi (nM)Source
M1 1.27 ± 0.36 chemicalbook.com
M2 3.24 ± 1.16 chemicalbook.com
M3 2.21 ± 0.53 chemicalbook.com
M4 0.77 ± 0.43 chemicalbook.com
M5 2.84 ± 0.84 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H50N2O11S B194441 Atropine sulphate CAS No. 5908-99-6

Properties

Key on ui mechanism of action

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia.

CAS No.

5908-99-6

Molecular Formula

C34H50N2O11S

Molecular Weight

694.8 g/mol

IUPAC Name

bis([(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate);sulfuric acid;hydrate

InChI

InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t2*13-,14+,15?,16-;;/m00../s1

InChI Key

JPKKQJKQTPNWTR-KQAYXBCTSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O

Appearance

White Solid

Color/Form

NEEDLES FROM DIL ALCOHOL

melting_point

106 °C

Other CAS No.

5908-99-6

Pictograms

Acute Toxic; Irritant

Purity

> 95%

quantity

Milligrams-Grams

solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester Sulfate Hydrate;  Atropine Sulfate Hydrate;  Atropisol;  Atropt;  alpha-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate monohydrate

Origin of Product

United States

Molecular and Supramolecular Architecture of Atropine Sulfate Monohydrate

Advanced Crystallographic Investigations

The solid-state structure of atropine (B194438) sulfate (B86663) monohydrate has been meticulously characterized, providing a foundational understanding of its crystalline form.

Synchrotron X-ray Powder Diffraction Analysis of Crystal Structure

The crystal structure of atropine sulfate monohydrate was solved and refined using high-resolution synchrotron X-ray powder diffraction data. researchgate.netcambridge.org This powerful technique was essential for determining the precise atomic positions within the crystal lattice, overcoming challenges often associated with complex pharmaceutical compounds. researchgate.netresearchgate.net The data revealed that atropine sulfate crystallizes as a monohydrate, a finding that contrasts with previous assumptions. researchgate.net The resulting powder pattern has been submitted to the International Centre for Diffraction Data (ICDD) for inclusion in the Powder Diffraction File™, serving as a crucial reference for future studies. researchgate.netresearchgate.net

Unit Cell Parameters and Space Group Determination

Atropine sulfate monohydrate crystallizes in the monoclinic space group P2₁/n. researchgate.netcambridge.org The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, have been determined with high precision. These parameters are crucial for the unambiguous identification and characterization of the crystalline material.

Table 1: Unit Cell Parameters of Atropine Sulfate Monohydrate

Parameter Value
a 19.2948(5) Å
b 6.9749(2) Å
c 26.9036(5) Å
β 94.215(2)°
Volume 3610.86(9) ų
Z 4

Source: researchgate.netcambridge.org

Analysis of Molecular Conformations within the Crystal Lattice

Within the crystal lattice, the two independent atropine cations exhibit different conformations. cambridge.org Quantum chemical calculations indicate that the conformation of one cation is approximately 2.0 kcal/mol lower in energy than the other, a difference that is within the expected accuracy of the calculations, suggesting they are energetically similar. cambridge.org The flexibility of the atropine molecule allows it to adopt these different conformations to accommodate the packing forces and hydrogen bonding within the crystal. cambridge.org The bicyclic tropane (B1204802) ring, a core feature of the atropine molecule, maintains a rigid boat-like conformation.

Intermolecular Interactions and Hydrogen Bonding Networks

Table 2: Key Hydrogen Bonds in Atropine Sulfate Monohydrate

Donor (D) Acceptor (A) Interaction Type
Protonated Nitrogen (N-H) Sulfate Anion (O) N–H⋯O
Hydroxyl Group (O-H) Sulfate Anion (O) O–H⋯O
Water Molecule (O-H) Sulfate Anion (O) O–H⋯O

Source: researchgate.netcambridge.org

Computational Chemistry and Molecular Modeling Studies

To complement the experimental data, computational methods have been employed to provide deeper insights into the molecular properties of atropine sulfate monohydrate.

Quantum Chemical Geometry Optimizations

Quantum chemical geometry optimizations, specifically using density functional theory (DFT), were performed to refine the crystal structure and analyze the molecular conformations. researchgate.netcambridge.org These calculations, which aim to find the minimum energy arrangement of atoms in a molecule, confirmed the experimental findings and provided a more detailed understanding of the conformational energetics. cambridge.org The comparison between the Rietveld refined structure and the DFT optimized structure showed good agreement, with the root-mean-square Cartesian displacements of the non-hydrogen atoms in the atropine cations being 0.481 and 0.278 Å. cambridge.org These computational studies are invaluable for validating experimental structures and for exploring the intrinsic properties of the molecule, independent of the crystal packing forces. cambridge.org

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of atropine sulfate monohydrate, DFT has been instrumental in refining crystal structure data obtained from experimental methods like X-ray powder diffraction and in analyzing the molecule's conformational preferences. researchgate.netcambridge.org

Researchers have employed DFT calculations to optimize the geometry of the atropine cation and understand the energetic relationships between different spatial arrangements (conformers). For instance, quantum chemical geometry optimizations using the B3LYP functional and a 6-31G* basis set in a simulated water environment indicated that the two independent atropine cations found in the crystal structure have similar, but not identical, energies. cambridge.org One cation's conformation was calculated to be 2.0 kcal/mol lower in energy than the second, a difference that is close to the expected accuracy of the calculation, suggesting the two conformations are energetically comparable. cambridge.org

Further DFT studies on related molecules like hyoscyamine (B1674123) (the pure S-(-)-enantiomer of which atropine is the racemic mixture) have shown that the preferred conformation is a "compact" one. nih.gov In this arrangement, the phenyl ring of the tropic acid ester portion is positioned underneath the tropane bicycle, an orientation influenced by the anisotropic effect of the aromatic ring. nih.gov DFT calculations, combined with NMR chemical shift predictions, have helped to explain the observed chemical shift differences in the NMR spectra of these molecules, confirming the preference for this compact structure in solution. nih.gov

The application of DFT extends to understanding the intermolecular forces that dictate the crystal packing. The results of DFT calculations can be used to analyze the hydrogen bonding network in detail. In the crystal structure of atropine sulfate monohydrate, each of the protonated nitrogen atoms of the two independent atropine cations participates in a strong N–H⋯O hydrogen bond with the sulfate anion. cambridge.org DFT calculations help to quantify the energies of these and other hydrogen bonds, such as those involving the hydroxyl groups and the water molecule, providing a deeper understanding of the forces that stabilize the supramolecular architecture. cambridge.org

DFT Application Finding Source
Geometry Optimization The crystal structure of atropine sulfate monohydrate was optimized using DFT techniques. researchgate.net researchgate.net
Conformational Energy The energy difference between the two independent atropine cations in the crystal structure is approximately 2.0 kcal/mol. cambridge.org cambridge.org
Preferred Conformation Calculations on related structures show a preference for a compact conformation where the phenyl ring is positioned under the tropane bicycle. nih.gov nih.gov
Hydrogen Bond Analysis DFT is used to analyze and calculate the energies of the strong N–H⋯O hydrogen bonds between the atropine cations and the sulfate anion. cambridge.org cambridge.org

Molecular Mechanics Simulations for Conformational Energetics

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. Unlike the more computationally intensive quantum mechanical methods like DFT, molecular mechanics allows for a more rapid exploration of a molecule's conformational space, making it ideal for identifying a wide range of possible low-energy structures and the global minimum energy conformation.

For the atropine cation, molecular mechanics conformational analysis has been used to compare the conformations observed in the solid-state crystal structure with the theoretical global minimum energy conformation in a vacuum or simulated solvent. cambridge.org Such analyses have revealed that the conformations adopted by the atropine cations within the crystal are not the absolute lowest energy structures the molecule can adopt. cambridge.org

Specifically, simulations indicated that the two independent atropine cations (cation 1 and cation 2) found in the crystal of atropine sulfate monohydrate are 2.7 and 4.3 kcal/mol higher in energy, respectively, than the calculated global minimum energy conformation. cambridge.org The root-mean-square Cartesian displacements from this global minimum were 1.148 Å for cation 1 and 0.927 Å for cation 2. cambridge.org These findings highlight that intermolecular interactions within the crystal lattice, such as hydrogen bonding and packing forces, play a crucial role in stabilizing conformations that are slightly higher in energy than the theoretical gas-phase minimum. cambridge.org The relatively small, yet significant, energy differences underscore the influence of the supramolecular environment on molecular architecture.

Conformer Energy Relative to Global Minimum (kcal/mol) RMS Cartesian Displacement from Global Minimum (Å) Source
Cation 1 (in crystal)2.71.148 cambridge.org
Cation 2 (in crystal)4.30.927 cambridge.org

Homology Modeling and Receptor Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as atropine) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a drug's mechanism of action. When an experimental structure of the target receptor is not available, a technique called homology modeling is often employed first.

Homology modeling constructs a three-dimensional model of a target protein using a known experimental structure of a related homologous protein as a template. frontiersin.org This has been a necessary step for studying atropine's interaction with several of its targets, such as the human M3 muscarinic receptor, as the available experimental structures were often modified or not of human origin. frontiersin.orgmdpi.com

Once a reliable model of the receptor is built, docking simulations are performed. In these simulations, the atropine molecule is placed into the receptor's binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity, often reported as a docking score or binding free energy in kcal/mol or kJ/mol. frontiersin.orgnih.gov More negative scores typically indicate a stronger predicted binding interaction.

Docking studies have been widely applied to understand atropine's interactions with its primary targets, the muscarinic acetylcholine (B1216132) receptors (M1-M5), as well as other enzymes like acetylcholinesterase (AChE). nih.govnih.gov These simulations have successfully reproduced experimental binding affinities and have provided detailed atomic-level insights into the interactions. nih.gov For example, docking of atropine into a homology model of the rat M1 muscarinic receptor has helped to elucidate key binding interactions. nih.gov Similarly, simulations with human butyrylcholinesterase (BChE) showed that both D- and L-atropine isomers can bind effectively to the active center of the enzyme. mdpi.comnih.gov

Target Protein Simulation Type Key Finding / Result Source
Rat M1 Muscarinic ReceptorHomology Modeling & DockingDocking studies reproduced the correct order of experimental binding affinities for a series of agonists modeled on the atropine structure. nih.gov nih.gov
Acetylcholinesterase (AChE)Docking & Molecular DynamicsAtropine exhibits a strong binding affinity to AChE with a calculated binding free energy of -127.565 kJ/mol (MM-PBSA method). nih.gov nih.gov
Human Butyrylcholinesterase (BChE)Docking & Molecular DynamicsBoth atropine isomers bind to the active site; L-atropine is suggested to be the more reactive enantiomer. mdpi.comnih.gov mdpi.comnih.gov
Human M3 Muscarinic ReceptorHomology Modeling & DockingA homology model was created to study ligand binding, with a known agonist showing a docking score of roughly -10 kcal/mol. frontiersin.org frontiersin.org
Drosophila melanogaster mAChR-A ReceptorHomology Modeling & DockingAtropine is a classical antagonist for this insect receptor, similar to its role in human receptors. mdpi.com mdpi.com

Synthetic Methodologies and Chemical Derivatization of Atropine Sulfate Monohydrate

Chemical Synthesis Pathways

The chemical synthesis of atropine (B194438) primarily revolves around the esterification of tropine (B42219) with tropic acid. eajem.comwikipedia.org This core reaction is the focal point of various synthetic strategies, which can be broadly categorized into partial and total synthesis approaches.

Partial synthesis of atropine leverages naturally occurring or readily available precursor molecules, most notably tropine and tropic acid. Tropine itself can be derived from the reduction of tropinone (B130398), a degradation product of other alkaloids like cocaine. bris.ac.uk The esterification reaction between tropine and tropic acid is typically conducted in the presence of an acid catalyst, such as hydrochloric acid, to yield atropine. eajem.comwikipedia.org

Another approach to partial synthesis involves the use of tropic acid to create an intermediate, acetyltropoyl chloride, by reacting it with acetyl chloride and a chlorinating agent like oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). google.comgoogle.com This intermediate is then coupled with tropine to form atropine. google.com To facilitate this reaction, tropine is often first reacted with methanesulfonic acid to form tropine methanesulfonate. google.comgoogle.com

The biosynthesis of atropine in plants like Atropa belladonna also provides a basis for understanding partial synthesis. numberanalytics.com In nature, L-phenylalanine undergoes a series of enzymatic transformations to form phenyl-lactic acid, which then couples with tropine to form littorine. eajem.comwikipedia.org A subsequent rearrangement and reduction yield (-)-hyoscyamine, which upon racemization, forms atropine. eajem.comwikipedia.org

The total synthesis of atropine requires the independent synthesis of its two key components: the tropine moiety and the tropic acid moiety.

The first total synthesis of tropinone, a precursor to tropine, was accomplished by Richard Willstätter in 1901. bris.ac.ukchemicalbook.com His method, though lengthy and low-yielding, was a landmark achievement. bris.ac.uk A more efficient and now famous one-pot synthesis of tropinone was developed by Robert Robinson in 1917. chemicalbook.comrsc.org This biomimetic approach involves the condensation of succinaldehyde, methylamine, and a salt of acetone (B3395972) dicarboxylic acid, which upon acidification and heating, yields tropinone. bris.ac.uk Subsequent reduction of tropinone, for instance using zinc in hydriodic acid, produces tropine. bris.ac.uk

The synthesis of tropic acid has also been approached through various routes. One method involves the Ivanov reaction, where the dianion of phenylacetic acid, formed using a Grignard reagent, reacts with formaldehyde. wikipedia.org Another documented synthesis starts from acetophenone. bris.ac.uk

Transitioning atropine synthesis from the laboratory to a commercial scale presents numerous challenges, including reaction efficiency, yield, and product purity. google.comgoogle.com Consequently, significant research has focused on optimizing the synthesis process.

Precise control of reaction temperature is critical for maximizing the yield of intermediates and the final product. For instance, in the synthesis of a tropine ester intermediate, strictly controlling the reaction temperature between 105-111°C and the crystallization temperature between 0-5°C has been shown to significantly improve the yield. google.com Similarly, maintaining a temperature of 10-15°C during the reduction reaction to form atropine can enhance product quality. google.com In the final conversion to atropine sulfate (B86663), controlling the temperature of the reaction medium and the rate of addition of the sulfuric acid solution are important for ensuring stable quality. google.com

Catalytic reduction is a key step in many atropine synthesis pathways. The use of palladium-on-carbon as a catalyst in the reduction reaction to prepare atropine has been shown to be effective in improving the product yield. google.com The choice of catalyst and reaction conditions is crucial for achieving high conversion rates and minimizing byproducts.

Purification of the final atropine sulfate monohydrate is essential to meet pharmaceutical standards. A common method involves dissolving the crude atropine sulfate in anhydrous ethanol, heating to reflux, and then filtering. Acetone is then added to the filtrate, which is cooled to below 10°C to induce crystallization. The resulting crystals are collected by suction filtration, washed with acetone, and dried under vacuum at a controlled temperature (e.g., 65-80°C). google.com

Another purification technique involves dissolving crude atropine in a solvent mixture like dichloromethane (B109758) and heptane, followed by cooling to induce crystallization. google.com For the conversion of atropine base to atropine sulfate monohydrate, the base is dissolved in a solvent such as acetone and water, and then a sulfuric acid solution is added to adjust the pH to between 5.0 and 6.0, causing the salt to precipitate. google.com The final product is then collected, washed, and dried. google.com

Table of Reaction Parameters for Atropine Synthesis Optimization

Process StepParameterOptimized ConditionReference
Tropine Ester PreparationReaction Temperature105-111°C google.com
Tropine Ester PreparationCrystallization Temperature0-5°C google.com
Atropine ReductionCatalystPalladium-on-carbon google.com
Atropine ReductionReaction Temperature10-15°C google.com
Atropine Sulfate PurificationDrying Temperature65-80°C google.com
Atropine Sulfate PurificationVacuum Pressure≤ -0.08 MPa

Process Optimization for Commercial Scale Synthesis

Synthesis of Atropine Derivatives and Metabolites

The chemical modification of atropine sulfate monohydrate allows for the generation of various derivatives and metabolites, which are crucial for understanding its metabolic fate and for the development of new pharmaceutical agents. Key synthetic pathways involve oxidative derivatization to form N-oxides and hydrolytic or oxidative cleavage to yield noratropine (B1679849) and tropic acid.

Oxidative Derivatization to N-Oxides

The nitrogen atom of the tropane (B1204802) ring in atropine is susceptible to oxidation, leading to the formation of atropine N-oxide, a significant metabolite. The synthesis of atropine N-oxide can be achieved using various oxidizing agents, with peroxyacids being particularly effective.

The oxidation of atropine to atropine N-oxide has been successfully carried out using several oxidant systems. Among the most effective are potassium peroxymonosulfate (B1194676) (KPMS, often available commercially as Oxone®) and meta-chloroperoxybenzoic acid (m-CPBA). sciencepublishinggroup.comnih.gov

Studies have shown that potassium peroxymonosulfate is a particularly efficient oxidant for this transformation. sciencepublishinggroup.com A 100% yield of atropine N-oxide was reported to be achievable within 15 minutes when using KPMS. sciencepublishinggroup.comwikipedia.org The reaction is typically conducted at room temperature. sciencepublishinggroup.com The use of m-CPBA is also a well-established method for the N-oxidation of amines, including tropane alkaloids, to their corresponding N-oxides. eajem.com This method is often part of a multi-step process for N-demethylation. eajem.com While hydrogen peroxide and other organic peroxyacids can also be used, KPMS offers the advantage of a rapid reaction time. sciencepublishinggroup.com

The optimal conditions for the synthesis of alkaloid N-oxides, including atropine N-oxide, have been standardized, highlighting the efficiency of KPMS. Current time information in Bangalore, IN. The reaction is generally rapid at room temperature, with the use of a 5-fold excess of KPMS being recommended. Current time information in Bangalore, IN.

Table 1: Comparison of Oxidant Systems for Atropine N-Oxide Synthesis

OxidantTypical Reaction TimeReported YieldNotes
Potassium Peroxymonosulfate (KPMS) 15 minutes100%Reaction is rapid at room temperature. sciencepublishinggroup.comwikipedia.org
m-Chloroperoxybenzoic Acid (m-CPBA) Not specifiedNot specifiedCommonly used for N-oxidation of tropane alkaloids. eajem.com

The kinetics of the oxidation of atropine to atropine N-oxide using potassium peroxymonosulfate have been investigated. The reaction follows second-order kinetics. sciencepublishinggroup.com This indicates that the rate of the reaction is dependent on the concentrations of both atropine and the oxidizing agent.

The rate constant for the second-order reaction of atropine oxidation with peroxymonosulfate has been determined to be 0.193 L·mol⁻¹·min⁻¹. Current time information in Bangalore, IN. The kinetics of this reaction are also noted to follow the principles of specific acid-base catalysis. Current time information in Bangalore, IN.

Table 2: Kinetic Data for Atropine N-Oxide Formation with Potassium Peroxymonosulfate

ParameterValueReference
Reaction Order Second-order sciencepublishinggroup.com
Rate Constant (k) 0.193 L·mol⁻¹·min⁻¹ Current time information in Bangalore, IN.
Catalysis Specific acid-base catalysis Current time information in Bangalore, IN.

Noratropine and Tropic Acid Generation

Noratropine, the N-demethylated derivative of atropine, and tropic acid, a product of ester hydrolysis, are key metabolites and synthetic precursors.

The generation of noratropine from atropine can be achieved through N-demethylation. An efficient and selective method for this transformation is electrochemical oxidation. eajem.com This process avoids the use of hazardous oxidizing agents like hydrogen peroxide or m-CPBA. eajem.com The electrochemical N-demethylation of atropine proceeds via the formation of an iminium intermediate, which is then converted by water. eajem.com Studies have shown that using carbon-based electrodes, such as glassy carbon (GC) and boron-doped diamond (BDD), results in a higher conversion to noratropine compared to noble-metal electrodes. eajem.comsemanticscholar.org This method has been successfully applied at the gram-scale, yielding noratropine with high purity. eajem.com

Tropic acid is primarily generated from atropine through the hydrolysis of the ester bond. uomustansiriyah.edu.iqbris.ac.uk This degradation process is significantly influenced by pH, with the rate of hydrolysis being much slower in acidic conditions compared to neutral or alkaline environments. semanticscholar.orgresearchgate.net The optimal stability of atropine with respect to hydrolysis to tropic acid is in the pH range of 3 to 4. semanticscholar.org The hydrolysis of atropine in aqueous solution yields both tropic acid and tropine. researchgate.netuniversiteitleiden.nl While this is often considered a degradation pathway, it is also the fundamental method for cleaving the molecule to obtain its constituent parts. uomustansiriyah.edu.iqbris.ac.uknih.govresearchgate.net Heating with baryta water (a solution of barium hydroxide) is a classical chemical method to hydrolyze atropine to yield tropic acid and tropine. uomustansiriyah.edu.iq

Mechanistic Pharmacology of Atropine Sulfate Monohydrate

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Atropine (B194438) sulfate (B86663) monohydrate functions as a prototypical antimuscarinic agent, exerting its effects by antagonizing the actions of the neurotransmitter acetylcholine (ACh) at muscarinic receptors. fda.govnursingcenter.com These receptors are integral to the parasympathetic nervous system, which governs a range of "rest-and-digest" bodily functions. nih.gov Atropine's primary action is a competitive and reversible blockade of these receptors, preventing ACh from binding and initiating downstream signaling cascades. nursingcenter.comdrugbank.com This antagonism is surmountable, meaning its effects can be overcome by increasing the local concentration of acetylcholine at the receptor sites. fda.govdrugbank.com

Competitive Binding Kinetics and Affinity Profiling

Atropine is a competitive antagonist, meaning it binds to the same site on the muscarinic receptor as acetylcholine but does not activate it, thereby blocking the neurotransmitter's access. fda.govnursingcenter.comdrugbank.com This reversible binding prevents the physiological responses normally mediated by ACh. drugbank.com The affinity of atropine for muscarinic receptors is high, as demonstrated by its low inhibition constant (Ki) and IC50 values, which measure the concentration of the drug required to inhibit 50% of the receptor's activity.

Research has quantified the binding affinity of atropine across the five subtypes of muscarinic acetylcholine receptors (mAChRs). The IC50 values, representing the concentration of atropine needed to displace 50% of a radiolabeled ligand, are in the low nanomolar range for all subtypes. apexbt.com Similarly, the Ki values, which reflect the binding affinity of the antagonist, are also consistently low. apexbt.com For example, one study reported Ki values of 1.27 nM for M1, 3.24 nM for M2, 2.21 nM for M3, 0.77 nM for M4, and 2.84 nM for M5 receptors. apexbt.com Another study found IC50 values of 0.39 nM for the human M4 receptor. medchemexpress.commedchemexpress.com

Binding Affinity of Atropine for Human Muscarinic Acetylcholine Receptor (mAChR) Subtypes
Receptor SubtypeIC50 (nM)Ki (nM)
M12.22 ± 0.601.27 ± 0.36
M24.32 ± 1.633.24 ± 1.16
M34.16 ± 1.042.21 ± 0.53
M42.38 ± 1.070.77 ± 0.43
M53.39 ± 1.162.84 ± 0.84

Data sourced from APExBIO. apexbt.com

Selectivity and Non-selectivity Across mAChR Subtypes (M1-M5)

Atropine is characterized as a non-selective muscarinic receptor antagonist. drugbank.comyoutube.comnus.edu.sg This means that while it is highly selective for muscarinic receptors over other receptor types (like nicotinic receptors), it does not show significant preference for any single subtype among the five (M1, M2, M3, M4, and M5). drugbank.comnus.edu.sgnih.gov It binds with high affinity to all five subtypes, as evidenced by the similar nanomolar affinity constants across the board. drugbank.comapexbt.com This lack of subtype selectivity explains the wide range of physiological effects atropine produces throughout the body, as different muscarinic subtypes are distributed in various organs and tissues. nih.govpatsnap.com

Molecular Interactions at the Receptor Binding Site

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) with seven transmembrane segments. wikipedia.org Atropine binds within a pocket formed by these transmembrane helices, at the same orthosteric site as the endogenous ligand, acetylcholine. apexbt.com The binding is facilitated by multiple molecular interactions. The positively charged nitrogen atom in atropine's tropane (B1204802) ring forms a key ionic interaction with a conserved negatively charged aspartate residue (Asp103 in TM3) in the binding pocket. nih.gov Additionally, hydrogen bonds and van der Waals interactions with surrounding aromatic amino acid residues, such as tyrosine and tryptophan, further stabilize the drug-receptor complex, contributing to its high affinity. nih.gov

Modulation of Neurotransmitter Systems

Inhibition of Parasympathetic Nervous System Activity

The parasympathetic nervous system, a division of the autonomic nervous system, regulates involuntary bodily functions. Its actions are primarily mediated by acetylcholine binding to muscarinic receptors on effector organs. Atropine, by acting as a competitive antagonist at these receptors, effectively blocks the transmission of nerve impulses from postganglionic cholinergic nerves. fda.govdrugbank.com This blockade inhibits the "rest-and-digest" functions of the parasympathetic system, leading to a state where the opposing sympathetic ("fight-or-flight") nervous system's influence becomes more dominant. nih.gov This parasympathetic inhibition is the fundamental mechanism behind atropine's systemic effects. fda.govpatsnap.com

Effects on Acetylcholine-Mediated Physiological Processes

By blocking acetylcholine's action at muscarinic receptors, atropine disrupts numerous physiological processes. drugbank.compatsnap.com The specific effects depend on the location of the receptor subtypes being blocked.

Influence on Retinal Neurotransmission and Ganglion Cell Signaling

Atropine sulfate monohydrate, a non-selective muscarinic acetylcholine receptor antagonist, modulates retinal neurotransmission, impacting the signaling pathways that are crucial for visual processing. nih.govfrontiersin.org Its influence extends to the activity of retinal ganglion cells (RGCs), the output neurons of the retina. nih.govfrontiersin.org Acetylcholine (ACh) is a key neurotransmitter in the retina, modulating visual signals through both muscarinic and nicotinic receptors expressed on various retinal neurons, including bipolar, amacrine, and ganglion cells. nih.gov Atropine's antagonism of muscarinic receptors can, therefore, alter the intricate balance of retinal signaling. nih.govreviewofmm.com

Regulation of GABA Release in the Retina

The influence of atropine on retinal signaling appears to be intertwined with the GABAergic system, the primary inhibitory neurotransmitter network in the retina. nih.gov The induction of ON responses in OFF αRGCs by atropine is thought to be mediated, at least in part, through the GABAergic pathway. nih.govfrontiersin.orgmyopiaprofile.com This effect can be abolished by the presence of GABA, supporting the involvement of this inhibitory neurotransmitter. myopiaprofile.com

Quantitative proteomic analysis of the atropine-treated myopic mouse retina has revealed that the GABAergic pathway is predominantly regulated. nih.govnih.gov Specifically, the levels of GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft, were found to be elevated in myopic retinas. nih.govnih.gov Treatment with atropine significantly reduced the elevated levels of GAT-1. nih.govnih.gov This suggests that atropine may modulate GABAergic signaling by influencing GABA transporter expression. nih.govnih.gov

Furthermore, studies in experimental models of myopia have shown that myopia induction is associated with a reduction in retinal glutamate (B1630785) levels and an alteration in GABA levels. researchgate.net Atropine treatment was found to restore the balance of these neurotransmitters, increasing glutamate and reducing GABA levels. researchgate.net This modulation of the glutamate/GABA balance may contribute to atropine's effects on retinal function. researchgate.net

Organ-Specific Mechanistic Investigations

Atropine sulfate monohydrate is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). patsnap.combloomtechz.comdrugbank.com Its systemic effects are a direct consequence of this antagonism in various organs and tissues.

Cardiovascular System: M2 Receptor Blockade and Chronotropic Effects

In the cardiovascular system, atropine's primary mechanism of action is the blockade of M2 muscarinic receptors, which are predominantly located on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart. patsnap.comcvpharmacology.com The vagus nerve releases acetylcholine, which binds to these M2 receptors, leading to a decrease in heart rate (negative chronotropy). cvpharmacology.comyoutube.com

By competitively inhibiting the binding of acetylcholine to M2 receptors, atropine effectively blocks the parasympathetic (vagal) influence on the heart. cvpharmacology.comhealthline.com This vagal blockade results in an increased heart rate (tachycardia). patsnap.combloomtechz.com This positive chronotropic effect makes atropine a first-line treatment for symptomatic bradycardia. healthline.com

Recent studies have also suggested a secondary mechanism for atropine's cardiac effects, independent of its muscarinic receptor antagonism. nih.gov Atropine has been shown to act as an allosteric inhibitor of phosphodiesterase type 4 (PDE4). nih.gov This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which can augment cardiac contractility and heart rate. nih.gov

Respiratory System: M3 Receptor Antagonism and Secretion Reduction

Within the respiratory system, atropine's effects are primarily mediated by the antagonism of M3 muscarinic receptors. patsnap.com These receptors are located on the smooth muscle of the bronchi and in the submucosal glands. nih.govnih.gov

Parasympathetic stimulation via acetylcholine release causes bronchoconstriction and stimulates the secretion of mucus into the airways. nih.gov Atropine, by blocking M3 receptors, inhibits these actions. patsnap.com This leads to bronchodilation and a significant reduction in bronchial secretions. patsnap.comhhs.gov This drying effect on the airways is a key reason for its use as a pre-anesthetic medication. patsnap.com

Gastrointestinal System: M3 Receptor Inhibition and Smooth Muscle Activity

In the gastrointestinal (GI) tract, the motility and secretory functions are significantly influenced by the parasympathetic nervous system through muscarinic receptors. nih.gov Both M2 and M3 receptors are expressed on GI smooth muscle cells, with M2 receptors being more abundant, but M3 receptors playing a dominant role in mediating contraction. researchgate.netnih.gov

Ocular System: Mydriasis and Cycloplegia Mechanisms

Atropine sulfate monohydrate exerts significant effects on the ocular system, primarily inducing mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle, leading to a loss of accommodation). These effects are a direct consequence of its action as a competitive antagonist at muscarinic acetylcholine receptors within the eye. globalrx.combloomtechz.com

The physiological functions of pupillary constriction (miosis) and accommodation are mediated by the parasympathetic nervous system. Acetylcholine released from parasympathetic nerve terminals binds to muscarinic receptors on the iris sphincter muscle and the ciliary muscle, causing them to contract. globalrph.com Atropine sulfate monohydrate blocks these receptors, thereby inhibiting the effects of acetylcholine. globalrx.com

Mydriasis Mechanism

The iris comprises two sets of muscles: the sphincter pupillae (circular muscle) and the dilator pupillae (radial muscle). The sphincter pupillae is innervated by parasympathetic fibers and is responsible for constricting the pupil. globalrph.com Atropine's blockade of muscarinic receptors on the sphincter pupillae prevents its contraction. bloomtechz.com This leaves the sympathetically innervated dilator pupillae unopposed, leading to pupil dilation, or mydriasis. nih.gov

Cycloplegia Mechanism

The ciliary muscle, responsible for changing the shape of the lens to focus on near objects (accommodation), is also under parasympathetic control. globalrph.com Contraction of the ciliary muscle, mediated by acetylcholine, allows the lens to become more convex. Atropine's antagonism of muscarinic receptors in the ciliary muscle leads to its relaxation, a state known as cycloplegia. globalrx.com This paralysis of the ciliary muscle results in the inability to accommodate for near vision. nih.gov

Muscarinic Receptor Subtypes in the Ocular System

Research has identified the distribution of muscarinic receptor subtypes in the human eye. The M3 receptor subtype is predominant in both the iris sphincter and the ciliary body, accounting for approximately 60% to 75% of the muscarinic receptors in these tissues. nih.govsemanticscholar.orgresearchgate.net Lower levels of M2 and M4 receptors (5% to 10%) are also present. nih.govresearchgate.net The M1 receptor has been detected in the iris sphincter and ciliary processes, while the M5 receptor, typically found in the central nervous system, is also present in the iris sphincter. nih.govresearchgate.net Atropine is a non-selective antagonist, meaning it binds to all five muscarinic receptor subtypes. bloomtechz.com

Interactive Data Table: Atropine Affinity for Muscarinic Receptor Subtypes

The following table details the inhibitory constants (IC50 and Ki) of atropine for the five human muscarinic acetylcholine receptor subtypes. Lower values indicate a higher binding affinity.

Receptor SubtypeIC50 (nM)Ki (nM)
M12.22 ± 0.601.27 ± 0.36
M24.32 ± 1.633.24 ± 1.16
M34.16 ± 1.042.21 ± 0.53
M42.38 ± 1.070.77 ± 0.43
M53.39 ± 1.162.84 ± 0.84
Data sourced from Lebois et al., as cited in APExBIO. apexbt.com

Detailed Research Findings on Ocular Effects

Clinical studies have quantified the effects of atropine on the human eye. The onset of mydriasis typically occurs within 30-40 minutes of administration, with maximal effect reached in about 2 hours. nih.govglobalrx.com Cycloplegia also develops within this timeframe. nih.gov The effects of atropine are long-lasting, with recovery from mydriasis taking approximately 7-10 days and recovery from cycloplegia taking up to 7-12 days. globalrph.com

The extent of mydriasis and cycloplegia is dose-dependent. Studies have investigated the effects of various low concentrations of atropine.

Interactive Data Table: Dose-Dependent Effects of Atropine on Pupil Diameter and Accommodation

Atropine ConcentrationChange in Photopic Pupil Diameter (mm)Change in Mesopic Pupil Diameter (mm)Change in Subjective Near Point of Accommodation (diopters)
0.01%Increase from 3.3 ± 0.5 to 4.9 ± 0.9Increase from 4.8 ± 0.7 to 6.1 ± 0.7Reduction from 8.0 ± 2.4 to 6.6 ± 2.8
0.005%Smaller increase than 0.01%Smaller increase than 0.01%Not specified
Data from a study on young adult subjects 12 hours after instillation. nih.gov

Further research has shown that even a single drop of atropine at concentrations of 0.01%, 0.025%, 0.05%, and 0.1% can induce significant, dose-dependent changes in both static and dynamic pupil metrics and accommodation. nih.govresearchgate.net

Advanced Analytical Methodologies for Atropine Sulfate Monohydrate

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation, identification, and quantification of atropine (B194438) sulfate (B86663) monohydrate and its related substances. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) each offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are the most widely used techniques for the analysis of Atropine Sulfate Monohydrate. abap.co.instudylib.net These methods are essential for determining the purity of the drug substance and for identifying and quantifying any impurities that may be present, including degradation products and related alkaloids. abap.co.innih.govresearchgate.net

RP-HPLC methods typically utilize a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase. abap.co.inabap.co.in The separation is based on the differential partitioning of the analytes between the two phases. For atropine, a tropane (B1204802) alkaloid, controlling the pH of the mobile phase is crucial for achieving good peak shape and resolution. abap.co.in Several HPLC methods have been developed for the simultaneous determination of atropine and its related impurities. researchgate.netresearchgate.net For instance, a stability-indicating HPLC method can separate atropine from its degradation products such as tropic acid, apoatropine (B194451), and atropic acid. researchgate.net

A developed RP-HPLC method for quantifying Atropine Sulfate and its impurities used a Phenomenex Kinetex C18 column with a gradient mobile phase consisting of a pH 2.50 buffer and acetonitrile (B52724). abap.co.inabap.co.in The detection was carried out at 210 nm. abap.co.inabap.co.in Another method employed a Shimadzu C18 column with a mobile phase of buffer and methanol (B129727) (40:60 v/v) at a pH of 5.5, also with detection at 210 nm. wisdomlib.org

Table 1: Exemplary RP-HPLC Methods for Atropine Sulfate Monohydrate Analysis

ParameterMethod 1 abap.co.inabap.co.inMethod 2 wisdomlib.orgMethod 3 nnpub.org
Column Phenomenex Kinetex C18 (250x4.6mm, 5µm)Shimadzu C18 (150mm × 4.6mm, 3µm)Thermo Hypersil C18 (250mm x 4.6mm i.d. 5μm)
Mobile Phase Channel A: pH 2.50 buffer: acetonitrile (950:50 v/v)Channel B: pH 2.50 buffer: acetonitrile (200:800 v/v)Buffer and methanol (40:60 v/v), pH 5.50.02M Potassium dihydrogen ortho Phosphate (B84403) Buffer pH 4 : Methanol (75:25 v/v)
Flow Rate 2.0 ml/min-1.5 ml/min
Detection UV at 210nmUV at 210 nmUV at 210 nm
Column Temp. 50°C--
Sample Temp. 5°C--

Validation of analytical methods is a mandatory requirement to ensure their reliability for routine use in quality control laboratories. abap.co.inekb.eg The validation is performed according to the International Council for Harmonisation (ICH) guidelines. abap.co.inunivie.ac.at

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. abap.co.in For atropine sulfate, this involves demonstrating that there is no interference from impurities at the retention time of the main peak. abap.co.in

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For a validated HPLC method, the RSD for system precision was found to be 0.4%, which is well below the typical acceptance criterion of 5.0%. abap.co.in

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A study demonstrated linearity for atropine sulfate over a concentration range of 20-120 μg/ml. wisdomlib.org Another study showed a linear range of 25-75 μg/ml. nnpub.org

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc. abap.co.in

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nnpub.org This can include variations in mobile phase composition, pH, flow rate, and column temperature. nnpub.org

Table 2: Summary of Validation Parameters from a Validated RP-HPLC Method wisdomlib.org

Validation ParameterResult
Linearity Range 20-120 μg/ml
Accuracy (Recovery) 99.58% to 99.94%
Precision (RSD) < 2%
Limit of Detection (LOD) 0.019 μg/ml
Limit of Quantification (LOQ) 0.059 μg/ml

Several detection systems can be coupled with HPLC for the analysis of atropine sulfate monohydrate.

UV Detection is the most common detection method due to its simplicity and cost-effectiveness. abap.co.inwisdomlib.orgnnpub.org Atropine has a chromophore that allows for detection in the UV region, typically around 210-220 nm. abap.co.innih.gov

Fluorescence Detection offers higher sensitivity and selectivity compared to UV detection. A liquid chromatographic method with fluorescence detection (excitation at 255 nm and emission at 285 nm) has been developed and validated for the determination of atropine sulfate in commercial products. nih.gov

Conductometric Detection has also been reported for the analysis of atropine, often used in ion-exchange chromatography. abap.co.inresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful techniques that combine the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. researchgate.netnih.gov These methods are particularly valuable for the quantification of atropine in complex biological matrices like plasma and urine, where very low detection limits are often required. nih.govnih.govaltasciences.comkmmu.edu.cn

An LC-MS/MS method was developed for the simultaneous determination of atropine and its metabolite, tropine (B42219), in biological samples. nih.gov The separation was achieved on an Inertsil® C18 column with a mobile phase of water and 0.01% formic acid in methanol. nih.gov Another validated LC-MS/MS method for quantifying atropine and tiotropium (B1237716) in 10 μL of plasma used a sub-2 μm C18 column and achieved a lower limit of quantification of 1.0 ng/mL for atropine. nih.gov

Table 3: LC-MS/MS Method Parameters for Atropine Quantification

ParameterMethod 1 nih.govMethod 2 nih.govMethod 3 kmmu.edu.cn
Technique HPLC-MS/MSLC-MS/MSLC-MS/MS
Sample Matrix Biological SamplesPlasmaBlood and Urine
Stationary Phase Inertsil® C18 (5 µm; 4.6*150 mm)C18 (fully porous sub 2 μm)Shim-pack GISR-HP C18
Mobile Phase Water: 0.01% formic acid acidified methanol (40:60, v/v)-Acetonitrile and 0.1% formic acid
Detection Tandem Mass SpectrometryMultiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification (LOQ) 0.1 ng/mL1.0 ng/mL0.63 ng/mL (blood), 0.38 ng/mL (urine)
Linear Range -1.0 - 1000 ng/mL1 - 100 ng/mL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative identification and separation of atropine from other alkaloids. nih.govakjournals.comnih.govresearchgate.net It involves a stationary phase, typically a layer of silica (B1680970) gel on a plate, and a mobile phase that moves up the plate by capillary action. iitg.ac.in

For the analysis of tropane alkaloids, including atropine, silica gel plates are commonly used. nih.govnihs.go.jp After development, the separated spots are visualized, often by spraying with a derivatizing agent like Dragendorff's reagent, which produces colored spots. akjournals.comnih.gov While primarily a qualitative technique, densitometric TLC can be used for quantitative analysis. nih.gov A TLC method for tropane derivatives used silica gel-coated HPTLC plates with a mobile phase of chloroform:methanol:acetone (B3395972):25% ammonium (B1175870) hydroxide (B78521) (75:15:10:1.6 v/v/v/v) and densitometric scanning at 520 nm after derivatization. nih.gov The technique has been used to detect atropine and its decomposition products like tropine and apoatropine. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of atropine. researchgate.netnih.govnih.gov However, atropine is thermally unstable and can degrade at the high temperatures typically used in GC inlets. mdpi.comuni-lj.si This can lead to the formation of degradation products like apoatropine and tropine, potentially resulting in the underestimation or non-detection of atropine. mdpi.comuni-lj.si

To overcome this, derivatization of atropine to a more thermally stable compound is often performed. nih.govnih.gov Alternatively, careful control of the GC inlet temperature is crucial. Studies have shown that decreasing the inlet temperature to around 250°C can significantly reduce degradation and allow for the reliable detection and identification of atropine. mdpi.comuni-lj.si A GC/MS method for the quantification of atropine in blood involved the alkaline hydrolysis of atropine to tropine, followed by derivatization with pentafluoropropionic anhydride (B1165640) (PFPA). nih.govoup.com The resulting PFPA-tropine ester was then analyzed by GC-MS. nih.govoup.com

Capillary Zone Electrophoresis and Chiral Separation

Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for the analysis of atropine, offering high efficiency and resolution. A key application of CZE in the context of atropine is chiral separation, which is crucial because atropine is a racemic mixture of d- and l-hyoscyamine, with the l-form being the more pharmacologically active enantiomer.

Successful enantioseparation of atropine has been achieved using various chiral selectors within the CZE system. Cyclodextrins (CDs) and their derivatives are commonly employed for this purpose. For instance, a CZE method utilizing sulfated β-cyclodextrin as a chiral selector has been optimized to achieve baseline separation of atropine enantiomers in under five minutes. researchgate.net This method proved effective for analyzing pharmaceutical formulations and evaluating the enantiomeric purity of (-)-hyoscyamine in plant extracts. researchgate.net Similarly, trimethyl-β-cyclodextrin (TM-β-CD) has been used as a chiral selector in a phosphate buffer to resolve d- and l-hyoscyamine. capes.gov.br The interaction between the chiral selector and the atropine enantiomers leads to differential migration times, allowing for their separation and quantification.

Researchers have explored various parameters to optimize the chiral separation of atropine by CZE, including the type and concentration of the cyclodextrin, the pH and concentration of the electrolyte solution, and the capillary temperature. capes.gov.br For example, one study achieved good resolution using a 100 mM phosphate buffer at pH 2.5 containing 30 mM TM-β-CD. capes.gov.br Another method successfully employed a 55 mM phosphate buffer at pH 7 with 2.9 mM sulfated-β-CD. researchgate.net The versatility of CZE also allows for its coupling with mass spectrometry (CZE-MS), enhancing sensitivity and providing structural information for the separated compounds. nih.gov

Table 1: Optimized Conditions for Chiral Separation of Atropine by CZE

ParameterCondition 1Condition 2
Chiral Selector Trimethyl-β-cyclodextrin (TM-β-CD)Sulfated β-cyclodextrin
Selector Concentration 30 mM2.9 mM
Electrolyte 100 mM phosphate buffer55 mM phosphate buffer
pH 2.57.0
Analysis Time Not specified< 5 minutes
Reference capes.gov.br researchgate.net

Spectroscopic and Diffraction-Based Characterization

Spectroscopic and diffraction techniques are indispensable for the detailed characterization of atropine sulfate monohydrate, providing information on its molecular structure, functional groups, and solid-state properties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in atropine sulfate monohydrate. The FTIR spectrum of atropine sulfate reveals characteristic absorption bands that correspond to its molecular structure. Key vibrational bands include:

A broad band around 3204 cm⁻¹, which is attributed to the O-H stretching vibrations. nih.gov

A band at 1720 cm⁻¹, corresponding to in-plane vibrations. nih.gov

Stretching and bending bands for C-H and CH₃ groups are observed at approximately 2940 cm⁻¹ and 1454 cm⁻¹, respectively. nih.gov

The fingerprint region contains bands for C=C aromatic bonds. nih.gov

When complexed with other molecules, such as cucurbit uril (CB ), shifts in the IR spectra can indicate interactions. For example, in the atropine-CB complex, bands at 1600 cm⁻¹ (benzene ring) and 1100 cm⁻¹ (C-N-C moiety of the tropane ring) suggest the inclusion of atropine within the CB cavity. nih.gov

X-ray Powder Diffraction (XRPD) for Solid-State Properties

X-ray Powder Diffraction (XRPD) is a critical tool for investigating the solid-state properties of atropine sulfate monohydrate, including its crystallinity and polymorphic form. americanpharmaceuticalreview.com The XRPD pattern provides a unique fingerprint for a specific crystalline structure.

Crystalline atropine sulfate monohydrate exhibits a distinct diffraction pattern. researchgate.net Recent studies have determined that atropine sulfate monohydrate crystallizes in the monoclinic space group P21/n with specific unit cell parameters: a = 19.2948(5) Å, b = 6.9749(2) Å, c = 26.9036(5) Å, β = 94.215(2)°, and V = 3610.86(9) ų. researchgate.net The crystal structure is stabilized by strong hydrogen bonding interactions between the protonated nitrogen atoms of the atropine cations and the sulfate anion. researchgate.net The water molecule in the monohydrate form also participates in this hydrogen bonding network.

XRPD is also instrumental in distinguishing between crystalline and amorphous forms of atropine sulfate. Crystalline atropine sulfate shows a characteristic diffraction signal at a 2θ angle of 15.5°, which is absent or attenuated in amorphous preparations. nih.govresearchgate.net This technique has been used to study the effects of different pharmaceutical processing methods, such as wet and dry mixing, on the solid-state form of atropine sulfate in triturates. nih.govnih.gov

Table 2: Key XRPD Peaks for a Crystalline Form of Atropine Sulfate

2θ Angle (°) (±0.1°)
6.59
12.76
13.18
15.54
17.48
Reference: google.com

Raman Chemical Imaging for Spatial Distribution and Crystallinity

Raman chemical imaging offers a non-destructive method to analyze the spatial distribution and crystallinity of atropine sulfate within a sample. This technique provides chemical contrast based on the vibrational modes of the molecules. nih.gov

Studies have utilized Raman chemical imaging to assess the uniformity of atropine sulfate in pharmaceutical triturates. nih.govnih.gov By mapping the Raman signal, it's possible to visualize the distribution of the active pharmaceutical ingredient (API) and excipients. For instance, in triturates prepared by wet mixing, Raman imaging has shown that an amorphous thin film of atropine sulfate coats the excipient particles, leading to better content uniformity. nih.gov In contrast, dry mixing can result in clusters of crystalline atropine sulfate. nih.gov

Furthermore, Raman spectroscopy can differentiate between the crystalline and amorphous forms of atropine sulfate based on their distinct spectral signatures. researchgate.net This capability is crucial for quality control in pharmaceutical manufacturing. journal-cjls.cn

UV-Vis Spectrophotometry in Kinetic Studies

UV-Vis spectrophotometry is a widely used technique for conducting kinetic studies of reactions involving atropine sulfate monohydrate, particularly its oxidation and degradation. researchgate.nettubitak.gov.tr The method relies on monitoring the change in absorbance of a reactant or product over time at a specific wavelength.

Kinetic studies on the oxidation of atropine sulfate by various oxidizing agents, such as hexacyanoferrate(III) and chromic acid, have been performed using UV-Vis spectrophotometry. researchgate.netwalshmedicalmedia.comresearchgate.net By following the decrease in absorbance of the oxidizing agent or the formation of a product, the reaction rates and orders can be determined. tubitak.gov.trwalshmedicalmedia.com For example, the oxidation of atropine by hexacyanoferrate(III) was monitored by the decrease in absorbance of the hexacyanoferrate(III) ion. tubitak.gov.tr Similarly, the kinetics of atropine hydrolysis can be studied by monitoring the decrease in atropine's absorbance at 240 nm. mdpi.com These studies provide valuable information on the stability of atropine under different conditions and help in elucidating reaction mechanisms. researchgate.nettubitak.gov.tr

The pKa of atropine sulfate has also been determined using UV-Vis spectroscopy by measuring the absorbance at different pH values, as the absorbance of the ionized and un-ionized forms differ. rjptonline.org

Radioreceptor Binding Assays (RRA) for Active Component Quantification

While direct search results for Radioreceptor Binding Assays (RRA) specifically for the quantification of atropine sulfate monohydrate were not prominently found in the provided search results, the principle of this technique is relevant to the analysis of active pharmaceutical ingredients that act on specific receptors. RRA is a highly sensitive and specific method that measures the concentration of a substance based on its ability to bind to a particular receptor.

In the context of atropine, which is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, an RRA would involve incubating a sample containing atropine with a preparation of these receptors and a known amount of a radiolabeled ligand that also binds to the receptors. The atropine in the sample would compete with the radiolabeled ligand for binding sites. By measuring the amount of radioactivity bound to the receptors, the concentration of atropine in the sample can be determined by comparing it to a standard curve. This method would specifically quantify the biologically active component that interacts with the target receptor.

Electrochemical Characterization of Atropine and Derivatives

The electrochemical behavior of atropine and its derivatives has been extensively studied to develop sensitive and selective analytical methods for its determination in various matrices, including pharmaceutical formulations and biological fluids. rsc.orgresearchgate.net These methods often employ modified electrodes to enhance the electrochemical response and overcome challenges associated with the direct electrochemistry of atropine. rsc.orgresearchgate.net

A variety of electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), square-wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS), have been utilized to characterize the redox properties of atropine. researchgate.net The electrochemical oxidation of atropine is often an irreversible process, and its mechanism can be influenced by factors such as the pH of the supporting electrolyte and the nature of the electrode material. nih.govresearchgate.net

Several studies have focused on the development of novel electrode materials to improve the sensitivity and selectivity of atropine detection. These include carbon-based electrodes modified with nanomaterials such as cobalt oxide (Co₃O₄)-reduced graphene oxide rsc.org, multiwalled carbon nanotubes (MWCNTs) with titanium dioxide nanoparticles (TiO₂NPs) nih.gov, and nickel oxide doped platinum decorated single-walled carbon nanotubes (NiO@Pt/SWCNTs). capes.gov.br The use of ionic liquids has also been shown to enhance the electrocatalytic activity towards atropine. capes.gov.br

Electrochemiluminescence (ECL) has emerged as a powerful technique for atropine analysis. acs.orgnih.gov ECL-based sensors, often utilizing ruthenium complexes like [Ru(bpy)₃]²⁺, offer high sensitivity and can be employed for the direct detection of atropine in complex samples without extensive pretreatment. acs.orgnih.govresearchgate.net The ECL response is typically dependent on the atropine concentration and the pH of the medium. acs.org

Potentiometric sensors, particularly ion-selective electrodes (ISEs), represent another important class of electrochemical tools for atropine determination. mdpi.comnih.gov These sensors often incorporate ion-pair complexes of atropine, such as atropine-phosphotungstate or atropine-reineckate, within a polymeric membrane. mdpi.com The incorporation of nanomaterials like zinc oxide (ZnO) and magnesium oxide (MgO) nanoparticles can further enhance the performance of these potentiometric sensors. mdpi.com Supramolecular recognition elements, such as cucurbit nih.govuril, have also been successfully employed to develop highly selective atropine sensors. nih.gov

The electrochemical N-demethylation of tropane alkaloids, including atropine, has been investigated as a synthetic route to produce important derivatives like noratropine (B1679849). rsc.org This process typically involves a two-electron oxidation reaction. rsc.org

Research Findings on Electrochemical Detection of Atropine:

Interactive Data Table: Voltammetric and Amperometric Methods

Electrode/Sensor Technique Linear Range Limit of Detection (LOD) Reference
Co₃O₄-reduced graphene oxide modified carbon paste electrode Not Specified 0.1 to 3.2 µmol L⁻¹ 0.03 µmol L⁻¹ rsc.org
PEDOT/Pt electrode with SDS CV, LSV 0.1 to 0.8 µmol L⁻¹ and 2.5 to 100 µmol L⁻¹ 27 and 64 nM researchgate.net
ds-DNA/PDDA-TiO₂NPs-MWCNTs/PGE DPV 0.6 to 30.0 µmol L⁻¹ and 30.0 to 600.0 µmol L⁻¹ 30.0 nmol L⁻¹ nih.gov
NiO@Pt/SWCNTs/EMMS/CPE Voltammetry 4.0 nM - 220 µM Not Specified capes.gov.br
Silver nanoparticle-coated Spirulina platensis modified carbon paste electrode Voltammetry 0.01 to 800 µM 5 nM nih.gov
Boron-doped diamond electrode (BDDE) DPV Not Specified 0.08 µM researchgate.net

Interactive Data Table: Electrochemiluminescence (ECL) Methods

Sensor Technique Linear Range Limit of Detection (LOD) Reference
[Ru(bpy)₃]²⁺/Nafion film modified carbon paste electrode ECL 0.75 to 100 µM ~0.75 µM acs.orgnih.gov

Interactive Data Table: Potentiometric Methods

Electrode/Sensor Technique Linear Range Limit of Detection (LOD) Reference
AT-PT-ZnONPs coated wire sensor Potentiometry 6.0 × 10⁻⁸ - 1.0 × 10⁻³ mol L⁻¹ 1.8 × 10⁻⁸ mol L⁻¹ mdpi.com
AT-PT-MgONPs coated wire sensor Potentiometry 8.0 × 10⁻⁸ - 1.0 × 10⁻³ mol L⁻¹ 2.5 × 10⁻⁸ mol L⁻¹ mdpi.com
Conventional AT-PT coated wire sensor Potentiometry 4.0 × 10⁻⁶ - 1.0 × 10⁻³ mol L⁻¹ 2.0 × 10⁻⁶ mol L⁻¹ mdpi.com

Pre Clinical Research and Animal Model Studies of Atropine Sulfate Monohydrate

Ocular Research Models

The use of 1% ophthalmic atropine (B194438) sulfate (B86663) in New Zealand White (NZW) rabbits has been validated as a model for inducing dry eye disease (DED). nih.govnih.gov This model is effective for evaluating the efficacy of ocular lubricants and other therapeutic agents, provided that the administration of atropine is maintained throughout the study period. nih.govnih.gov The model is not considered viable after the suspension of atropine application. nih.govnih.gov Studies have established this model by applying 1% ophthalmic atropine sulfate multiple times a day for several days to healthy NZW rabbits. nih.govarvojournals.org

The validation of the atropine-induced dry eye model in NZW rabbits relies on several key clinical biomarkers that measure tear production and ocular surface integrity. nih.gov

Schirmer I Test: This test measures total tear production. In studies, the administration of 1% ophthalmic atropine sulfate resulted in a statistically significant reduction in Schirmer I test values in the atropine-treated group compared to both control groups and baseline measurements (p < 0.001). nih.govnih.govresearchgate.net This indicates a marked decrease in tear secretion, a primary characteristic of dry eye.

Tear Break-Up Time (TBUT): TBUT assesses the stability of the tear film. Following atropine administration, TBUT values were significantly lower. nih.govnih.govresearchgate.net Statistically significant differences were observed between the atropine and control groups on specific evaluation days (e.g., days 3 and 10; p = 0.001) and when compared to the baseline values of the treated group (e.g., day 3; p < 0.001). nih.govnih.govresearchgate.net

Corneal Fluorescein (B123965) Staining: This biomarker evaluates corneal epithelial defects. A statistically significant increase in fluorescein staining was noted in atropine-treated eyes, particularly on day 3 of administration (p = 0.001), indicating compromised corneal surface integrity. nih.govnih.govresearchgate.net In some studies, corneal staining scores in atropine-treated groups were significantly higher than in control eyes at various time points. arvojournals.orgresearchgate.net

One of the most common clinical observations alongside these biomarker changes was conjunctival hyperemia, which was significantly more frequent in the atropine-treated group (76.9%) compared to the control group (20%). nih.govnih.govresearchgate.net

Table 1: Biomarker Assessment in Atropine-Induced Dry Eye Model in Rabbits

Biomarker Finding Statistical Significance Source
Schirmer I Test Significant reduction in tear production p < 0.001 vs. control and baseline nih.govnih.gov
Tear Break-Up Time (TBUT) Significant reduction in tear film stability p = 0.001 vs. control (at days 3 & 10) nih.govnih.gov

| Corneal Fluorescein Staining | Significant increase in corneal surface damage | p = 0.001 vs. control (at day 3) | nih.govnih.gov |

Histopathological analysis of ocular tissues from rabbits in the atropine-induced dry eye model provides insight into the underlying cellular changes. Evaluations of the cornea, conjunctiva, and lacrimal glands have been conducted. nih.govresearchgate.net

In one study, all subjects treated with ophthalmic atropine sulfate presented some degree of inflammation (86.7% minimal; 13.3% mild), which was substantially higher than the control group where only 30% showed minimal inflammation. nih.govnih.govresearchgate.net However, another investigation found no significant differences in the microscopic structure of the conjunctiva, cornea, or lacrimal gland tissues between the experimental and control groups. researchgate.net

A key focus of histopathological evaluation is the density of conjunctival goblet cells, which are responsible for mucin production for the tear film. Multiple studies have concluded that despite the induction of dry eye signs, there was no statistically significant difference in goblet cell density between the atropine-treated and control groups. nih.govnih.govresearchgate.netresearchgate.net For instance, one analysis reported a mean density of 21.47 ± 5.93 cells in the atropine group versus 22.40 ± 1.95 cells in the control group (p = 0.357). nih.gov This suggests that the atropine-induced model primarily affects aqueous tear production rather than the mucin-producing cell population.

Myopia Control Mechanisms in Animal Models (e.g., Monkeys, Chicks)

Atropine has been studied extensively in animal models, particularly chicks and monkeys, to understand its mechanisms for controlling myopia (nearsightedness). Research shows that atropine effectively prevents experimentally induced myopia and associated eye enlargement. nih.gov

In the chick model, myopia can be induced by depriving the eye of pattern vision. nih.gov Studies have demonstrated that chronic administration of atropine significantly reduces the development of this experimental myopia. nih.gov For example, after 8 days of monocular deprivation, saline-injected chicks developed approximately -20.9 D of myopia, whereas atropine-injected chicks developed only -2.8 D. nih.gov This effect was linked to a marked reduction in the axial elongation of the deprived eye, primarily by decreasing the elongation of the vitreous chamber. nih.gov

Crucially, the mechanism in chicks is considered non-accommodative. nih.govreviewofoptometry.com This is because accommodation and pupil constriction in chicks are mediated by nicotinic receptors in their striated intraocular muscles, not the muscarinic receptors that atropine blocks. nih.govreviewofoptometry.com The high potency of intravitreally injected atropine suggests its target is within the eye, possibly the sclera. uva.es Atropine treatment has been shown to thicken the scleral fibrous layer and thin the scleral cartilaginous layer, counteracting the changes that typically occur with myopia progression in this model. uva.es Atropine also stimulates choroidal thickening in chicks, which is linked to myopia inhibition. karger.com

In primate models, such as monkeys, atropine also prevents myopia induction, but the mechanism involves muscarinic receptors. frontiersin.org The effectiveness of atropine in these varied animal models suggests that its myopia-controlling effects occur through cellular mechanisms within the retina and sclera that are independent of its effects on accommodation or ciliary muscle activity. reviewofoptometry.comfrontiersin.org

Systemic Pharmacological Studies in Animal Models

In veterinary medicine, atropine sulfate is used to investigate and manage cardiovascular responses, particularly bradyarrhythmias (abnormally slow heart rhythms). idexx.com As a competitive muscarinic receptor antagonist, atropine's primary cardiovascular effect is blocking the parasympathetic (vagal) tone to the heart. idexx.com This action leads to an increased rate of discharge from the sinoatrial (SA) node and enhanced conduction speed at the atrioventricular (AV) node. idexx.com

In dogs, atropine is frequently used to reverse opioid-induced bradycardia. nih.govvettimes.com An appropriate response to atropine administration in dogs with a slow heart rate is typically a 50% to 100% increase in heart rate from the baseline, or achieving a rate of at least 135-140 beats per minute (BPM). idexx.com This reversal of bradycardia leads to improvements in other cardiovascular parameters, including a significant increase in cardiac output and a significant decrease in systemic vascular resistance. nih.gov

A paradoxical effect is sometimes observed immediately after administration, where atropine can cause a transient, further decrease in heart rate or the appearance of an AV block. idexx.comnih.govvettimes.com This is thought to occur because atropine may initially increase the SA node's firing rate before it speeds up conduction through the AV node. idexx.com This paradoxical bradycardia is typically short-lived and resolves within minutes, after which the heart rate rapidly increases to the expected tachycardic level. idexx.comvettimes.com Studies in vagotomized dogs under anesthesia showed that atropine causes a fall in blood pressure, likely due to peripheral vasodilation, but has little to no depressive effect on ventricular function itself. nih.gov

Table 2: Cardiovascular Responses to Atropine in Dogs

Parameter Response to Atropine Administration Notes Source
Heart Rate Significant increase (50-100% or to >135-140 BPM) Used to reverse vagally-mediated bradycardia. A transient, paradoxical bradycardia may occur initially. idexx.comnih.gov
Cardiac Output Significantly increased Follows the reversal of bradycardia. nih.gov
Systemic Vascular Resistance Significantly decreased Indicates peripheral vasodilation. nih.gov

| AV Conduction | Increased velocity | Atropine blocks parasympathetic tone at the AV node. | idexx.com |

Effects on Secretion and Fluid Balance in Animal Models

Atropine sulfate monohydrate, a well-known anticholinergic agent, demonstrates significant effects on glandular secretions and fluid balance in various animal models. Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, which are integral to the function of exocrine glands and the regulation of smooth and cardiac muscle. fda.govfda.govlktlabs.com This antagonism leads to a reduction in the production of saliva, sweat, and nasal, lacrimal, and gastric secretions. medicines.org.ukgeneesmiddeleninformatiebank.nl

In preclinical studies, decreased salivation is a consistently observed finding across different animal species following the administration of atropine sulfate. fda.govfda.govnih.gov Furthermore, investigations have revealed that atropine can lead to decreased water intake and water retention, resulting in a reduced urine volume. fda.govfda.gov

A study on male rats examined the effects of atropine sulfate on the Harderian glands, which produce lipid and porphyrin-rich secretions. A single administration led to a significant increase in porphyrin levels within the glands, suggesting that atropine suppresses the expulsion of secretory materials. nih.gov Repeated administrations induced similar initial changes, followed by a gradual reduction in the severity of these effects. nih.gov

Reproductive Toxicology Studies in Rodents

Reproductive toxicology studies in rodents have revealed notable impacts of atropine sulfate monohydrate on both male and female fertility.

Male Fertility Impacts

Studies in male rats have demonstrated that atropine sulfate can impair fertility. medicines.org.uknih.govnih.gov This impairment is not associated with effects on mating behavior, sperm production or motility, or the microscopic structure of the testes. nih.govnih.gov Instead, the reduced fertility is linked to the inhibition of sperm and semen transport from the vas deferens and seminal vesicle to the urethra during emission. nih.gov This is evidenced by an increased number of sperm in the vas deferens and a greater weight of the seminal vesicle in atropine-treated males compared to controls. fda.govnih.gov Consequently, a lower pregnancy rate and a decreased number of implants were observed in females mated with males treated with atropine. nih.govnih.gov

Effects of Atropine on Male Rat Fertility

ParameterObservation in Atropine-Treated MalesReference
FertilityReduced medicines.org.uknih.gov
Mating PerformanceNo effect nih.govnih.gov
Sperm Production & MotilityNo effect nih.govnih.gov
Testicular MorphologyNo effect nih.gov
Sperm TransportInhibited nih.gov
Semen TransportInhibited nih.gov
Sperm in Vas DeferensIncreased number fda.govnih.gov
Seminal Vesicle WeightIncreased fda.govnih.gov
Copulatory Plug WeightDecreased nih.gov
Pregnancy Rate in Mated FemalesLow nih.govnih.gov
Number of Implants in Mated FemalesDecreased nih.govnih.gov
Female Uterine Tissue Responses

In female rats, administration of atropine sulfate has been shown to induce significant changes in uterine tissue. fda.govfda.gov These changes include marked vascular congestion, necrosis of the epithelial lining, and proliferation of fibrous tissue. fda.govfda.govscialert.net The fibrosis can be extensive, leading to the compression of endometrial glands and the shedding of the glandular epithelium. fda.govfda.govscialert.net

Furthermore, atropine administration is associated with a reduction in several uterine parameters, including the diameter of the uterus, the thickness of the myometrium and endometrium, and the height of the surface epithelial cells. fda.govscialert.net Studies have also observed a significant decrease in uterine weight. fda.govscialert.net It is suggested that the anticholinergic effects of atropine may interfere with the rhythmic release of pituitary gonadotropins, leading to decreased estrogen levels. fda.govfda.gov This hormonal imbalance can result in a prolonged diestrus phase of the estrous cycle and associated delays in proestrus, estrus, and metestrus. fda.gov

Effects of Atropine Sulfate on Female Rat Uterine Tissue

ParameterObservationReference
VascularizationMarked congestion fda.govfda.govscialert.net
EpitheliumNecrosis and desquamation of glandular epithelium fda.govfda.govscialert.net
Fibrous TissueProliferation, leading to compression of endometrial glands fda.govfda.govscialert.net
Uterine DiameterReduced fda.govscialert.net
Myometrium ThicknessReduced fda.govscialert.net
Endometrium ThicknessReduced fda.govscialert.net
Surface Epithelial Cell HeightDecreased fda.govscialert.net
Uterine WeightSignificantly decreased fda.govscialert.net
Estrous CycleProlonged diestrus; reduced proestrus, estrus, and metestrus fda.gov

Mechanistic Toxicology Investigations (excluding safety/adverse effects)

Genotoxicity Assessment (e.g., Salmonella/Microsome Mutagenicity Test)

Atropine sulfate has been evaluated for its genotoxic potential using the Salmonella/microsome mutagenicity test, commonly known as the Ames test. fda.gov This assay is a widely used short-term bacterial reverse mutation assay designed to detect a broad range of chemical substances that can cause genetic damage leading to gene mutations. re-place.benih.gov The test utilizes several strains of Salmonella typhimurium that are histidine-dependent, meaning they cannot synthesize their own histidine and require it for growth. bibliotekanauki.pl A substance is considered mutagenic in this assay if it causes the bacteria to revert to a state where they can synthesize their own histidine and thus form colonies on a histidine-free medium. nih.gov

Published data indicate that atropine sulfate was found to be negative in the Salmonella/microsome mutagenicity test. fda.gov This suggests that under the conditions of this assay, atropine sulfate does not act as a mutagen. fda.govmsd.com

Subchronic and Chronic Toxicity Studies in Animal Species

Subchronic and chronic toxicity studies provide information on the effects of repeated or long-term exposure to a substance.

In a subchronic (21-day) inhalation toxicity study in rats and dogs, atropine sulfate did not cause mortality or overt signs of toxicity. nih.gov Expected pharmacological effects such as pupil dilation were observed in both species. nih.gov In rats, adrenal gland hypertrophy was noted in both sexes following inhalation of a suspension formulation. nih.gov However, there were no alterations in body weight, food consumption, or clinical pathology parameters in either species. nih.gov

Chronic toxicity studies involving intramuscular administration in rabbits have also been conducted. fda.gov Chronic exposure in nonclinical studies has been associated with decreased weight gain. fda.govfda.gov One study noted that while anorexia is a feature of chronic atropine intoxication, the reduction in growth was not solely due to reduced food intake, as pair-fed controls lost less weight. fda.gov

Drug Delivery Systems and Formulation Science for Atropine Sulfate Monohydrate

Stability and Degradation Kinetics in Formulations

The stability of Atropine (B194438) Sulfate (B86663) Monohydrate is a critical factor in the development and storage of its pharmaceutical formulations. Understanding its degradation kinetics under various conditions is essential for ensuring the safety and efficacy of the final product.

Atropine sulfate demonstrates considerable stability in aqueous solutions, particularly those prepared with 0.9% sodium chloride, which are common for intravenous administration. Studies have been conducted to determine its stability under various temperature conditions. For instance, a 1 mg/mL solution of atropine sulfate in 0.9% sodium chloride is chemically stable for at least 72 hours when stored at temperatures ranging from 4°C to 36°C. researchgate.netnih.gov In one study, the percentage of the initial atropine concentration remained well within the acceptable USP standard of 95%. researchgate.netnih.gov Specifically, after 72 hours, the concentration ranged from 96.5% to 103.4% at 4-8°C, 98.7% to 100.2% at 20-25°C, and 98.3% to 102.8% at 32-36°C. researchgate.netnih.gov

Long-term stability has also been established. A 0.1% atropine solution in 0.9% sodium chloride was found to be physically compatible and chemically stable for 364 days when stored at 23°C and exposed to light, and for the same duration at 5°C when protected from light. nih.govresearchgate.net Similarly, ophthalmic solutions of 0.1 mg/mL atropine have been proven to be physicochemically stable for up to six months at 25°C. mdpi.com To minimize potential degradation, it is often recommended to protect atropine solutions from light, especially during storage after preparation. researchgate.netnih.gov

Table 1: Stability of Atropine Sulfate in 0.9% Sodium Chloride Solution

Concentration Storage Temperature Duration Remaining Concentration (%) Source
1 mg/mL 4°C - 8°C 72 hours 96.5% - 103.4% researchgate.netnih.gov
1 mg/mL 20°C - 25°C 72 hours 98.7% - 100.2% researchgate.netnih.gov
1 mg/mL 32°C - 36°C 72 hours 98.3% - 102.8% researchgate.netnih.gov
0.1% 23°C (exposed to light) 364 days Stable nih.govresearchgate.net
0.1% 5°C (protected from light) 364 days Stable nih.govresearchgate.net

The pH of a formulation significantly influences the degradation pathways of atropine and its resulting impurity profile. Atropine undergoes hydrolysis of its ester linkage, and the nature of the degradation products is highly dependent on the pH of the solution.

Under acidic conditions, the primary degradation products are tropine (B42219) and tropic acid. researchgate.net Conversely, basic conditions can promote a dehydration reaction, leading to the formation of apoatropine (B194451). researchgate.net Apoatropine itself can then hydrolyze to form tropine and atropic acid. researchgate.net In studies of ophthalmic solutions with a pH range of 4.5 to 6.6, the ionized form of tropic acid was observed in all buffered formulations with a pH above 5. researchgate.net The pH for minimum hydrolysis has been calculated to vary with temperature, ranging from pH 4.11 at 0°C to pH 3.24 at 100°C. researchgate.net While N-oxide formation is a known metabolic pathway, specific details on N-oxide isomerization as a function of pH in formulation science are not extensively detailed in the reviewed literature. fda.gov

Table 2: Influence of pH on Atropine Degradation Products

pH Condition Primary Degradation Pathway Major Degradation Products Source
Acidic (pH < 7) Hydrolysis Tropine, Tropic acid researchgate.net
Basic (pH > 7) Dehydration, Hydrolysis Apoatropine, Atropic acid researchgate.net

Atropine is susceptible to oxidative degradation, a process that can be influenced by various oxidizing agents and accelerated by the presence of metal catalysts.

The oxidation of atropine has been studied using several oxidants, each with distinct reaction kinetics and mechanisms.

Permanganate (B83412): The oxidation of atropine by permanganate ion in acidic solutions (perchloric and sulfuric acid) is acid-catalyzed. sciencepublishinggroup.com The reaction shows a first-order dependence with respect to the permanganate concentration, while the orders with respect to atropine and acid concentration are less than unity. sciencepublishinggroup.comresearchgate.net The oxidation process is believed to occur in two steps, involving the formation of intermediate species. asianpubs.org In alkaline conditions, the oxidation by potassium permanganate (KMnO4) also proceeds, and kinetic measurements suggest a two-step process. asianpubs.orgresearchgate.net

Periodate (B1199274): Atropine can be oxidized by the diperiodatocuprate(III) (DPC) complex in an alkaline medium. researchgate.net The reaction between DPC and atropine sulfate monohydrate (ASM) exhibits a 1:2 stoichiometry, meaning one mole of ASM requires two moles of DPC for the reaction to complete. nih.govresearchgate.net The reaction is first order with respect to the DPC concentration but less than unity with respect to the ASM concentration. nih.gov

Hexacyanoferrate(III): In an aqueous alkaline medium, hexacyanoferrate(III) can oxidize atropine. tubitak.gov.trtubitak.gov.tr The reaction is first order with respect to hexacyanoferrate(III) and has a less-than-unit order in relation to the atropine concentration. tandfonline.com The process involves the intervention of free radicals, as confirmed by polymerization tests. tubitak.gov.tr

The rate of atropine oxidation can be significantly increased by metal catalysts.

Ruthenium(III): Ruthenium(III) has been shown to be an effective catalyst in the oxidation of atropine by various oxidants. In the oxidation by chromic acid, the presence of a Ru(III) catalyst increased the reaction rate by about tenfold compared to the uncatalyzed reaction. researchgate.netwalshmedicalmedia.com Similarly, Ru(III) catalyzes the oxidation of atropine by the copper(III) periodate complex, making the reaction approximately seven times faster. nih.govchem-soc.si It also catalyzes the oxidation by hexacyanoferrate(III) in an alkaline medium. tandfonline.comtandfonline.com In these catalyzed reactions, the order with respect to the Ru(III) concentration is typically first order. researchgate.netwalshmedicalmedia.comchem-soc.si The active catalytic species is suggested to be [Ru(H2O)5OH]2+. nih.govtandfonline.comchem-soc.si

Silver(I): Silver(I) has been identified as a catalyst in the oxidation of atropine by cerium(IV) in aqueous perchlorate (B79767) solutions. researchgate.netresearchgate.net The reaction demonstrates a first-order dependence with respect to the Ag(I) concentration. researchgate.net

Spectral and chemical analyses have identified several degradation products resulting from the oxidation of atropine. The specific products can vary depending on the oxidant and reaction conditions.

With chromic acid as the oxidant (both uncatalyzed and Ru(III)-catalyzed), the main oxidation products are tropine, benzaldehyde, methanol (B129727), and carbon dioxide. researchgate.netresearchgate.netwalshmedicalmedia.com

Oxidation by permanganate in acidic solutions yields tropine and phenylmalonic acid. sciencepublishinggroup.comaun.edu.eg

Oxidation by chloramine-T in an acidic medium has been shown to produce atropine N-oxide. bas.bg

The degradation of tropine, a hydrolysis product of atropine, can proceed via nortropine (B26686) to form 6-hydroxycyclohepta-1,4-dione. asm.org

Metabolic studies have identified noratropine (B1679849) and atropine-N-oxide as major metabolites. fda.gov

Table 3: Oxidative Degradation of Atropine Sulfate Monohydrate

Oxidant Catalyst Medium Identified Degradation Products Source
Chromic Acid Uncatalyzed Perchlorate Tropine, Benzaldehyde, Methanol, Carbon Dioxide researchgate.netwalshmedicalmedia.com
Chromic Acid Ruthenium(III) Perchlorate Tropine, Benzaldehyde, Methanol, Carbon Dioxide researchgate.netwalshmedicalmedia.com
Permanganate Ion Uncatalyzed Acidic (Perchloric, Sulfuric) Tropine, Phenylmalonic acid sciencepublishinggroup.comaun.edu.eg
Diperiodatocuprate(III) Ruthenium(III) Alkaline Not explicitly detailed in provided search results nih.govchem-soc.si
Hexacyanoferrate(III) Uncatalyzed Alkaline Products resulting from free radical intervention tubitak.gov.tr
Hexacyanoferrate(III) Ruthenium(III) Alkaline Not explicitly detailed in provided search results tandfonline.comtandfonline.com
Cerium(IV) Silver(I) Perchlorate Tropine, Benzaldehyde, Methanol, Carbon Dioxide researchgate.net

Advanced Formulation Development (excluding dosage/administration)

Dry Powder Inhaler (DPI) Formulations

Dry powder inhalers (DPIs) represent a promising platform for the delivery of atropine sulfate monohydrate, offering rapid systemic absorption and ease of use, which is particularly advantageous in emergency scenarios. researchgate.net The primary goal in DPI formulation is to produce micronized drug particles, typically with an aerodynamic diameter of 1-5 μm, blended with larger carrier particles to improve flowability and dosing accuracy. researchgate.net

Research into atropine sulfate DPIs has focused on overcoming the physical challenges of effective drug delivery to the lungs. researchgate.net One study compared the pharmacokinetics of atropine delivered via a MicroDose Therapeutx Dry Powder Inhaler (DPIA) with an intramuscular auto-injector. nih.gov The DPIA utilized a piezoelectric system to aerosolize the drug from a foil blister. nih.gov This study demonstrated that dry powder inhalation is a highly bioavailable route for achieving rapid and consistent systemic concentrations of atropine. nih.gov

The development of nanoparticle-based DPIs for atropine sulfate is a significant advancement. researchgate.net Nanoparticles offer the potential for enhanced lung deposition and improved bioavailability. researchgate.netfrontiersin.org One approach involves producing nano-atropine sulfate (nano-AS) using nanoprecipitation methods. researchgate.net The process parameters, including solvent and non-solvent types, stirring speed, and drug concentration, are optimized to achieve particles in the desired size range. researchgate.net

A study on a nano-AS DPI formulated with lactose (B1674315) as a carrier showed promising results. researchgate.net The formulation aimed to provide early therapeutic drug concentration through pulmonary absorption. researchgate.net However, a notable challenge with submicronic DPI formulations is their stability; nanoparticles tend to aggregate over time, which can alter the pulmonary deposition pattern. tandfonline.com Research has indicated that the stability of a nano-DPI formulation of atropine sulfate may not exceed three months. tandfonline.com Despite this, in-vitro studies using Anderson cascade impaction have shown a high respirable fraction for these formulations. researchgate.nettandfonline.com For instance, one optimized formulation using 30% ethanol-saline with a particle size of 350–500 nm demonstrated a respirable fraction of 82.6 ± 3.1%. researchgate.nettandfonline.com

Orodispersible Tablet (ODT) Development

Orodispersible tablets (ODTs) offer a non-invasive and convenient alternative for atropine sulfate delivery, as they disintegrate rapidly in the mouth without the need for water. ekb.egnih.gov This dosage form is particularly beneficial for patients with swallowing difficulties and can lead to rapid onset of action by allowing for pre-gastric absorption. ekb.egnih.gov

Direct compression is a preferred method for manufacturing ODTs due to its simplicity, cost-effectiveness, and the ability to produce tablets with high mechanical strength. ekb.egresearchgate.net This technique involves blending the active pharmaceutical ingredient (API) with suitable excipients and compressing the mixture directly into tablets. researchgate.netjournal-jps.com

The selection of excipients is crucial for the successful formulation of atropine sulfate ODTs. Key excipients include fillers, binders, superdisintegrants, lubricants, and sweeteners. ekb.eg A study on the formulation of atropine sulfate ODTs utilized mannitol (B672) as a sugar-based excipient and bulking agent, Avicel 102 as a binder, and sucralose (B1001) as a sweetening agent. ekb.eg Magnesium stearate (B1226849) was used as a lubricant. ekb.eggoogle.com Compatibility studies between the drug and excipients are essential and are often performed using Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to ensure no adverse interactions. ekb.egresearchgate.net

The flow properties of the powder blend, such as bulk density, tapped density, compressibility index, Hausner's ratio, and angle of repose, are critical for ensuring uniform tablet weight and content. ekb.eg Research has shown that different grades of fillers, such as microcrystalline cellulose (B213188) (MCC), can significantly impact the physical characteristics and permeability of atropine sulfate from fast disintegrating sublingual tablets (FDSTs). researchgate.net For example, using a highly compressible grade of MCC (UF-702) resulted in better powder flowability, higher breaking force, and faster disintegration compared to other grades. researchgate.net

Table 1: Pre-compression Parameters of Atropine Sulfate ODT Formulations

Formulation Code Bulk Density (g/mL) Tapped Density (g/mL) Carr's Index (%) Hausner's Ratio Angle of Repose (°)
F1-F9 (Range) 0.52-0.58 0.61-0.68 12.08-16.17 1.13-1.19 25.1-30.2

Data synthesized from findings indicating good flow properties for direct compression. ekb.egresearchgate.net

Superdisintegrants are a key component of ODTs, facilitating their rapid breakdown in the oral cavity. ekb.eg Several types of superdisintegrants have been investigated for atropine sulfate ODTs, including sodium starch glycolate, croscarmellose sodium, and crospovidone, at varying concentrations. ekb.eg

Table 2: Post-compression Evaluation of Atropine Sulfate ODT Formulations

Formulation Code Hardness ( kg/cm ²) Friability (%) Wetting Time (sec) Disintegration Time (sec) Drug Release after 2 min (%)
F1 (3% SSG) 3.2 < 1 55.4 45 75.8
F5 (5% CCS) 3.5 < 1 35.1 28 92.5
F9 (8% CP) 3.1 < 1 24.8 11 102.2

SSG: Sodium Starch Glycolate, CCS: Croscarmellose Sodium, CP: Crospovidone. Data based on a comparative study of superdisintegrants. ekb.eg

Oral Gel Formulations

Oral gel formulations of atropine sulfate are being developed as a mucoadhesive, topical system to provide a standardized and alternative route of administration. researchgate.netnih.gov These gels are designed to increase the residence time of the drug in the oral cavity, potentially minimizing systemic side effects compared to other routes. researchgate.net

The development of a mucoadhesive oral gel typically involves a gelling agent like Carbopol 974 NF, which adheres to the oral mucosa through mechanisms such as van der Waals forces and hydrogen bonding. researchgate.netnih.gov The formulation process involves compounding Atropine Sulfate Monohydrate with the gelling agent, sterile water, and adjusting the pH, often with sodium hydroxide (B78521), to a suitable level (e.g., pH 7.0). researchgate.netnih.gov

Pharmacokinetic studies of a 0.01% w/w atropine oral gel have shown that after topical administration to the oral mucosa, atropine follows a two-compartment pharmacokinetic profile. researchgate.netnih.gov These studies indicate that the gel formulation has a satisfactory pharmacokinetic profile and is well-tolerated. researchgate.netnih.gov

Table 3: Compounds Mentioned

Compound Name
Atropine sulfate monohydrate
Ethanol
Lactose
Mannitol
Avicel 102 (Microcrystalline Cellulose)
Sucralose
Magnesium stearate
Sodium starch glycolate
Croscarmellose sodium
Crospovidone
Carbopol 974 NF
Sodium hydroxide
Sodium chloride
Xanthan gum
Guar gum
Kolliphor® P 407
Sodium bicarbonate
Sodium dodecyl sulfate
Palmitoyl carnitine chloride
Sodium glycocholate
Diphenhydramine
Budesonide
Insulin
Nifedipine
Heparin
Fentanyl
Acemetacin
Soluplus®
Ketoprofen
Furosemide
Aspartame
Sodium stearyl fumarate
Low-substituted hydroxypropylcellulose (B1664869) (L-HPC)
Escitalopram oxalate

Uniformity and Dispersion Research

The homogeneity of the active pharmaceutical ingredient (API) within a formulation is critical, particularly for low-dose drugs like atropine sulfate, where minor variations can have significant clinical implications. nih.govnih.gov Research into the uniformity and dispersion of atropine sulfate monohydrate has focused on how different processing methods affect the final blend and the physical state of the drug.

Assessment of Content Uniformity in Triturates

Trituration is a common method for diluting potent substances like atropine sulfate with an excipient, such as lactose hydrate. nih.gov Studies assessing the content uniformity of atropine sulfate in these triturates have revealed significant variability depending on the preparation method. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to quantify the atropine sulfate content in aliquots of a 1000-fold triturate. nih.govnih.govresearchgate.net These analytical methods provide the precision necessary to detect small but critical variations in drug content. nih.gov

Research has demonstrated that the method of mixing is a key determinant of triturate uniformity. nih.govnih.gov For instance, a study comparing wet and dry mixing techniques found that the wet mixing method produced a much more uniform triturate. nih.gov The uniformity of a triturate is a crucial factor in the safety of low-dose formulations. researchgate.net

Influence of Mixing Methods (Wet vs. Dry) on Uniformity

The choice between wet and dry mixing methods has a profound impact on the content uniformity of atropine sulfate monohydrate triturates. nih.gov

Wet Mixing: In wet mixing, atropine sulfate is dissolved in a solvent and then mixed with the excipient, followed by drying. researchgate.net This process has been shown to result in excellent content uniformity. nih.govnih.gov Solid-state analyses, including Raman chemical imaging and X-ray powder diffraction (XRPD), indicate that during wet mixing, atropine sulfate transforms into an amorphous state and coats the surface of the excipient particles, such as lactose hydrate. nih.govnih.govresearchgate.net This amorphous film formation promotes a more even distribution of the drug throughout the blend. nih.gov

Dry Mixing: In contrast, simple dry mixing of crystalline atropine sulfate with an excipient often leads to significant variability in content uniformity. nih.govnih.gov In this method, the crystalline drug particles tend to form clusters or aggregates, resulting in a non-uniform or biased dispersion within the triturate. nih.govresearchgate.net This can lead to some portions of the blend having a higher concentration of the drug while others have a lower concentration, posing a safety risk. nih.gov

The table below summarizes the key findings from a comparative study of wet and dry mixing methods for a 1000-fold atropine sulfate triturate. nih.govnih.govresearchgate.net

ParameterWet Mixing MethodDry Mixing Method
Content Uniformity (LC-MS/MS) Excellent, low variabilitySignificantly variable, wide variation in API content
API Solid State AmorphousCrystalline
Dispersion Forms an amorphous thin film coating on excipient particlesForms clusters of crystalline drug particles
Sample Variance Significantly lowerSignificantly greater

This table presents a summary of findings from studies comparing wet and dry mixing methods for atropine sulfate triturates. nih.govnih.govresearchgate.net

Investigation of Amorphous Thin Film Formation in Blends

The formation of an amorphous thin film of atropine sulfate on the surface of excipient particles is a key factor in achieving high content uniformity, particularly with the wet mixing method. nih.govnih.gov This phenomenon has been investigated using advanced analytical techniques.

X-ray Powder Diffraction (XRPD): XRPD analysis is used to determine the crystalline or amorphous nature of a substance. In studies of atropine sulfate triturates, XRPD patterns of wet-mixed samples show a lack of the characteristic diffraction peaks of crystalline atropine sulfate, indicating its transformation into an amorphous form. nih.govresearchgate.net Conversely, dry-mixed samples retain the diffraction signals corresponding to crystalline atropine sulfate. nih.gov

Raman Chemical Imaging: This technique provides spatial information about the chemical composition of a sample. In wet-mixed triturates, Raman imaging shows a uniform distribution of the amorphous atropine sulfate, often appearing as a coating on the excipient particles. nih.govresearchgate.net In dry-mixed samples, Raman imaging clearly identifies large clusters of crystalline atropine sulfate, confirming the non-uniform dispersion. nih.govresearchgate.net

The transition of atropine sulfate from a crystalline to an amorphous state during wet mixing is crucial for creating a homogeneous blend. nih.gov The amorphous form can more readily and uniformly adhere to the excipient particles, preventing the aggregation and segregation seen with crystalline particles in dry mixes. nih.gov This understanding of amorphous thin film formation is vital for the development of robust and reliable manufacturing processes for low-dose atropine sulfate formulations.

Q & A

Q. What are the critical physicochemical properties of atropine sulfate monohydrate relevant to experimental design?

Atropine sulfate monohydrate (CAS 5908-99-6) has a molecular formula of C34H50N2O11S\text{C}_{34}\text{H}_{50}\text{N}_2\text{O}_{11}\text{S}, molecular weight 694.83 g/mol, and appears as a white to off-white crystalline powder. Key properties include solubility in water (≥10 mg/mL), DMSO, and ethanol, with a melting point of 189–192°C. Stability requires storage at 2–8°C for powders and -20°C/-80°C for solutions . These properties guide solvent selection, storage protocols, and handling in pharmacological assays.

Q. How should researchers validate the purity of atropine sulfate monohydrate for in vitro studies?

Purity validation typically employs HPLC (≥98% purity) and proton NMR to confirm structural integrity. For example, Stanford Chemicals reports a validated HPLC method with a retention period of 4 years, ensuring batch consistency. Karl Fischer titration is used to quantify residual water (≤0.5%) . Researchers should cross-reference these methods with pharmacopeial standards (e.g., USP) for reproducibility .

Q. What safety protocols are essential when handling atropine sulfate monohydrate in laboratory settings?

Use chemical-resistant gloves (double-gloving recommended), lab coats, and eye protection. Avoid inhalation of aerosols and ensure local ventilation. In case of skin contact, wash immediately with soap and water. For spills, use absorbent materials and dispose of waste according to hazardous chemical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in atropine’s reported IC₅₀ values across mAChR subtypes?

Discrepancies in IC₅₀ values (e.g., 0.39 nM for human M4 vs. 0.71 nM for chicken M4 ) arise from species-specific receptor isoforms and assay conditions. To address this:

  • Use standardized cell lines (e.g., CHO-K1 expressing human mAChRs).
  • Validate functional assays (e.g., calcium flux or cAMP inhibition) with reference antagonists.
  • Control for batch-to-batch variability in compound purity .

Q. What methodological considerations are critical for assessing atropine’s stability in extemporaneous ophthalmic formulations?

Stability testing should include:

  • Chemical stability : HPLC analysis under simulated use conditions (e.g., 25°C/60% RH for 30 days) to monitor degradation products like tropic acid.
  • Microbiological stability : Preservative efficacy testing (e.g., with sodium perborate) against common contaminants (e.g., Pseudomonas aeruginosa).
  • Physical stability : Turbidity and pH monitoring (target pH 4.5–5.5) .

Q. How can researchers optimize experimental design to evaluate atropine’s effects on neurotransmitter release in vivo?

  • Use microdialysis in rodent models to measure real-time dopamine release in the striatum after atropine administration (100–500 μM).
  • Control for confounding factors (e.g., stress-induced acetylcholine fluctuations) by standardizing animal housing and handling.
  • Pair with selective mAChR knockout models to isolate receptor-specific effects .

Q. What analytical techniques are recommended for quantifying atropine sulfate monohydrate in complex biological matrices?

  • LC-MS/MS : Achieves sensitivity down to 0.1 ng/mL using scopolamine hydrobromide as an internal standard.
  • HPLC-UV : Employ a C18 column with a mobile phase of triethylamine phosphate buffer (pH 2.7)/methanol/acetonitrile (78:18:4) for plasma or tissue homogenates .

Methodological Challenges and Solutions

Q. How to address batch variability in atropine’s biological activity due to hydration state differences?

  • Characterize hydration via thermogravimetric analysis (TGA) to confirm monohydrate vs. anhydrous forms.
  • Adjust molar calculations using molecular weights: 694.83 (monohydrate) vs. 676.83 (anhydrous) .

Q. What strategies mitigate off-target effects in studies using atropine as a mAChR antagonist?

  • Combine with subtype-selective antagonists (e.g., pirenzepine for M1) to isolate contributions.
  • Use low doses (e.g., 1.0 mg/kg in mice) to minimize peripheral anticholinergic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.